molecular formula C11H16N2O2 B14210730 N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea CAS No. 827612-97-5

N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea

Cat. No.: B14210730
CAS No.: 827612-97-5
M. Wt: 208.26 g/mol
InChI Key: OEZXDVHORFGUPV-VIFPVBQESA-N
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Description

N-[(2S)-1-Methoxypropan-2-yl]-N’-phenylurea is an organic compound with a unique structure that combines a methoxypropanol moiety with a phenylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-Methoxypropan-2-yl]-N’-phenylurea typically involves the reaction of 1-methoxypropan-2-amine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.

Industrial Production Methods

Industrial production of N-[(2S)-1-Methoxypropan-2-yl]-N’-phenylurea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-Methoxypropan-2-yl]-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(2S)-1-Methoxypropan-2-yl]-N’-phenylurea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2S)-1-Methoxypropan-2-yl]-N’-phenylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(2S)-1-Methoxypropan-2-yl]-N’-phenylurea: shares structural similarities with other urea derivatives, such as N-phenylurea and N-methyl-N’-phenylurea.

    N-[(2S)-1-Methoxypropan-2-yl]-N’-phenylurea: is unique due to the presence of the methoxypropanol moiety, which imparts distinct chemical and biological properties.

Uniqueness

  • The methoxypropanol group enhances the solubility and reactivity of the compound.
  • The specific stereochemistry (2S) of the methoxypropanol moiety may contribute to its selectivity and potency in biological applications.

Properties

CAS No.

827612-97-5

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-[(2S)-1-methoxypropan-2-yl]-3-phenylurea

InChI

InChI=1S/C11H16N2O2/c1-9(8-15-2)12-11(14)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13,14)/t9-/m0/s1

InChI Key

OEZXDVHORFGUPV-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](COC)NC(=O)NC1=CC=CC=C1

Canonical SMILES

CC(COC)NC(=O)NC1=CC=CC=C1

Origin of Product

United States

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